molecular formula C14H12N4OS B402799 4-amino-N-(5-amino-1,3-benzothiazol-2-yl)benzamide

4-amino-N-(5-amino-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B402799
M. Wt: 284.34g/mol
InChI Key: VZWDXOGXQMKEKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-N-(5-amino-1,3-benzothiazol-2-yl)benzamide is an organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(5-amino-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Coupling with Benzamide: The final step involves the coupling of the 5-amino-benzothiazole derivative with 4-aminobenzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(5-amino-1,3-benzothiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or nitric acid can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Regeneration of the amino groups.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

4-amino-N-(5-amino-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer and infectious diseases.

    Materials Science: It can be used in the synthesis of organic semiconductors and light-emitting materials.

    Biological Studies: It can be used as a probe to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 4-amino-N-(5-amino-1,3-benzothiazol-2-yl)benzamide depends on its specific application:

    Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors involved in disease pathways.

    Materials Science: It may function by facilitating charge transport in organic electronic devices.

    Biological Studies: It may interact with specific proteins or nucleic acids to modulate their function.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-benzothiazole: Lacks the additional amino and benzamide groups.

    4-Amino-benzamide: Lacks the benzothiazole ring.

    5-Amino-benzothiazole: Lacks the additional amino and benzamide groups.

Uniqueness

4-amino-N-(5-amino-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of both the benzothiazole ring and the benzamide moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H12N4OS

Molecular Weight

284.34g/mol

IUPAC Name

4-amino-N-(5-amino-1,3-benzothiazol-2-yl)benzamide

InChI

InChI=1S/C14H12N4OS/c15-9-3-1-8(2-4-9)13(19)18-14-17-11-7-10(16)5-6-12(11)20-14/h1-7H,15-16H2,(H,17,18,19)

InChI Key

VZWDXOGXQMKEKN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=CC(=C3)N)N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=CC(=C3)N)N

Origin of Product

United States

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